molecular formula C18H18ClN5O3 B15140155 Cdk4/6-IN-7

Cdk4/6-IN-7

Katalognummer: B15140155
Molekulargewicht: 387.8 g/mol
InChI-Schlüssel: GLUNJJBJCSFLOP-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cdk4/6-IN-7 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a valuable tool in cancer research and treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cdk4/6-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cdk4/6-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Cdk4/6-IN-7 has a wide range of applications in scientific research, including:

Wirkmechanismus

Cdk4/6-IN-7 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound effectively halts cell cycle progression, leading to cell cycle arrest and potentially apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cdk4/6-IN-7 is unique in its specific chemical structure and its potential for use in various research applications. While it shares similarities with other kinase inhibitors, its distinct properties and potential for targeted therapy make it a valuable addition to the field .

Eigenschaften

Molekularformel

C18H18ClN5O3

Molekulargewicht

387.8 g/mol

IUPAC-Name

(2R)-1-[[(2-chlorobenzoyl)amino]carbamoyl]-N-pyridin-3-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18ClN5O3/c19-14-7-2-1-6-13(14)16(25)22-23-18(27)24-10-4-8-15(24)17(26)21-12-5-3-9-20-11-12/h1-3,5-7,9,11,15H,4,8,10H2,(H,21,26)(H,22,25)(H,23,27)/t15-/m1/s1

InChI-Schlüssel

GLUNJJBJCSFLOP-OAHLLOKOSA-N

Isomerische SMILES

C1C[C@@H](N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3

Kanonische SMILES

C1CC(N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.